molecular formula C17H19N3O6 B14771655 Lenalidomide-acetamido-O-PEG1-OH

Lenalidomide-acetamido-O-PEG1-OH

Cat. No.: B14771655
M. Wt: 361.3 g/mol
InChI Key: KVBHSWOTZWWTSS-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG1-OH is a synthetic derivative of lenalidomide, a well-characterized immunomodulatory drug (IMiD) used in oncology and hematology. The compound incorporates a polyethylene glycol (PEG1) linker with a terminal hydroxyl (-OH) group, which enhances solubility and facilitates conjugation to other molecules, such as E3 ubiquitin ligase ligands in proteolysis-targeting chimeras (PROTACs) .

Key structural features include:

  • Core Structure: Retains lenalidomide’s isoindolinone and piperidine-2,6-dione moieties, critical for cereblon (CRBN)-mediated protein degradation .
  • Modifications: The acetamido group bridges the lenalidomide core to the PEG1-OH linker, enabling controlled conjugation while preserving pharmacological activity.

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-hydroxyethoxy)acetamide

InChI

InChI=1S/C17H19N3O6/c21-6-7-26-9-15(23)18-12-3-1-2-10-11(12)8-20(17(10)25)13-4-5-14(22)19-16(13)24/h1-3,13,21H,4-9H2,(H,18,23)(H,19,22,24)

InChI Key

KVBHSWOTZWWTSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide-acetamido-O-PEG1-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions starting from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione . The PEG linker is then attached to the lenalidomide molecule through an acetamido group. The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine (NEt3) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques like chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG1-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary amines .

Scientific Research Applications

Lenalidomide-acetamido-O-PEG1-OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lenalidomide-acetamido-O-PEG1-OH involves modulation of the immune system and inhibition of angiogenesis. The compound binds to the cereblon protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of specific proteins such as IKZF1 and IKZF3. These proteins are transcription factors that play a crucial role in the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lenalidomide-acetamido-O-PEG1-OH belongs to a class of PEGylated lenalidomide derivatives designed for targeted protein degradation. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Lenalidomide and PEGylated Derivatives

Compound Name Molecular Formula Molecular Weight PEG Length Terminal Group Key Applications Stability/Storage
Lenalidomide C₁₃H₁₃N₃O₃ 259.26 N/A N/A Immunomodulation, myeloma therapy -20°C, desiccated
This compound* C₁₈H₂₂N₄O₇ ~406.39 PEG1 -OH PROTACs, solubility enhancement Likely refrigerated
Lenalidomide-acetamido-O-PEG1-propargyl C₂₀H₂₁N₃O₆ 399.40 PEG1 Propargyl Click chemistry conjugations Refrigerated
Thalidomide-PEG4-COOH Not provided ~600–700† PEG4 -COOH Bioconjugation via amide bonds Room temperature
Lenalidomide-C4-NH2 hydrochloride Not provided ~350–400† N/A -NH2 Targeted delivery systems Refrigerated

*Estimated based on structural analogs; †Approximated from PEG chain contributions.

Key Findings:

PEG Length and Solubility :

  • Shorter PEG chains (e.g., PEG1 in this compound) reduce steric hindrance compared to longer variants (e.g., PEG4 in Thalidomide-PEG4-COOH), favoring efficient binding to CRBN . However, longer PEGs improve aqueous solubility, as seen in Thalidomide-PEG4-COOH .

Terminal Functional Groups :

  • The -OH group in this compound supports etherification or esterification, whereas propargyl (in Lenalidomide-acetamido-O-PEG1-propargyl) enables click chemistry for rapid bioconjugation . Carboxylic acid (-COOH) terminals (e.g., Thalidomide-PEG4-COOH) are ideal for amide bond formation with amines .

Stability and Storage: PEGylation generally enhances stability compared to non-PEGylated lenalidomide, which requires stringent -20°C storage . Most PEGylated derivatives are stable at refrigerated (2–8°C) or room temperature, depending on terminal group reactivity .

Pharmacological Applications :

  • This compound is tailored for PROTACs, leveraging its -OH group for covalent attachment to E3 ligase ligands. In contrast, Thalidomide-PEG4-COOH is used in antibody-drug conjugates (ADCs) due to its compatibility with amine-rich biomolecules .

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